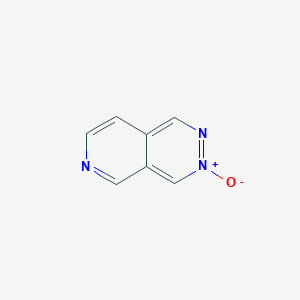
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H15NO4. It is commonly known as Cyclopropanecarboxylic acid, isopropyl nitroethyl ester. This compound is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) involves its ability to inhibit the activity of certain enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This inhibition can lead to the development of new drugs that target these enzymes and their associated metabolic pathways.
Biochemical and Physiological Effects:
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) has been shown to have a range of biochemical and physiological effects. Inhibition of ACAT and DGAT can lead to a decrease in the accumulation of triglycerides and cholesterol in the liver and other tissues. This can improve insulin sensitivity and reduce the risk of developing metabolic disorders such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This can facilitate the study of these enzymes and their associated metabolic pathways. However, the compound's potency can also be a limitation, as it may lead to non-specific inhibition of other enzymes and interfere with the normal functioning of cells.
Direcciones Futuras
There are several future directions for the study of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)). One potential area of research is the development of new drugs that target ACAT and DGAT for the treatment of metabolic disorders such as obesity and diabetes. Another area of research is the study of the compound's effects on other enzymes and metabolic pathways. This could lead to the discovery of new biochemical tools and potential drug targets. Finally, further research is needed to understand the compound's potential limitations and to develop strategies to overcome them.
Conclusion:
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) is a unique chemical compound with a wide range of scientific research applications. Its ability to act as a potent inhibitor of certain enzymes makes it a valuable tool for the study of metabolic pathways and the development of new drugs for the treatment of metabolic disorders. However, its potency can also be a limitation, and further research is needed to understand its potential limitations and to develop strategies to overcome them. Overall, Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) holds great promise for the future of scientific research.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) involves the reaction of cyclopropanecarboxylic acid with isopropyl nitrite in the presence of an acid catalyst. This reaction results in the formation of the nitroester product. The nitroester is then treated with ethyl alcohol to form the ethyl ester of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)).
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) has a wide range of scientific research applications. It is commonly used as a biochemical tool in the study of enzyme activity. This compound is a potent inhibitor of certain enzymes, including acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). These enzymes play a crucial role in lipid metabolism, and their inhibition can lead to the development of new drugs for the treatment of metabolic disorders such as obesity and diabetes.
Propiedades
Número CAS |
174574-80-2 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) |
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
ethyl 2-nitro-3-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-4-14-9(11)7-6(5(2)3)8(7)10(12)13/h5-8H,4H2,1-3H3 |
Clave InChI |
NDSBDRHNTJITDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1[N+](=O)[O-])C(C)C |
SMILES canónico |
CCOC(=O)C1C(C1[N+](=O)[O-])C(C)C |
Sinónimos |
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




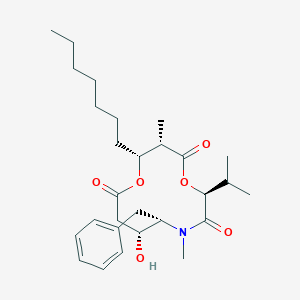
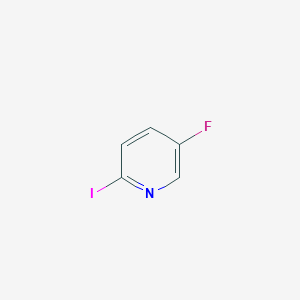


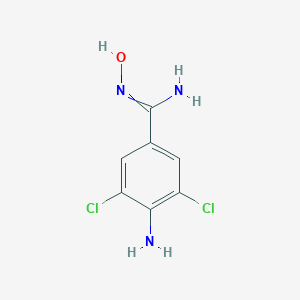
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)


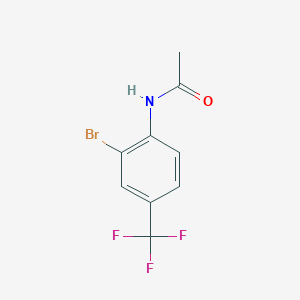
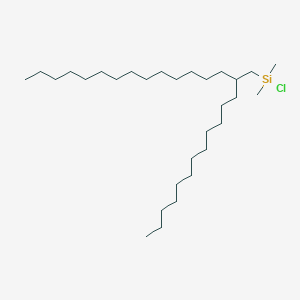
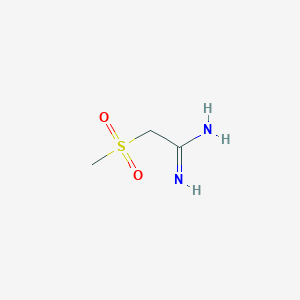
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
